molecular formula C8H8Cl2N4 B023816 2,6-dichloro-9-isopropyl-9H-purine CAS No. 203436-45-7

2,6-dichloro-9-isopropyl-9H-purine

货号: B023816
CAS 编号: 203436-45-7
分子量: 231.08 g/mol
InChI 键: GKEFDRUWUYSFGW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,6-Dichloro-9-isopropyl-9H-purine is a heterocyclic compound with the molecular formula C8H8Cl2N4. It is a derivative of purine, a fundamental structure in many biological molecules. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6, and an isopropyl group at position 9 of the purine ring .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-9-isopropyl-9H-purine typically involves the reaction of 2,6-dichloropurine with isopropyl halides under basic conditions. For instance, 2,6-dichloropurine can be reacted with isopropyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

化学反应分析

Types of Reactions

2,6-Dichloro-9-isopropyl-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the nucleophile used. For example, reacting with methylamine would yield this compound-2-amine .

科学研究应用

Kinase Inhibition

2,6-Dichloro-9-isopropyl-9H-purine has been identified as a potent inhibitor of various protein kinases. Kinases are critical enzymes that regulate numerous cellular processes, including cell proliferation and apoptosis. Inhibition of these enzymes can disrupt cancer cell signaling pathways:

  • Mechanism of Action: The compound binds to the active sites of kinases, stabilizing interactions through non-polar contacts and hydrogen bonding. This binding alters cellular signaling pathways leading to reduced tumor growth and increased apoptosis in cancer cells.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties:

  • Efficacy Against Cancer Cell Lines: Studies have shown that this compound effectively inhibits cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This inhibition leads to reduced proliferation of various cancer cell lines .
  • Induction of Apoptosis: Preliminary studies using flow cytometry suggest that the compound induces apoptosis in malignant cells by modulating specific signaling pathways .

Structural Derivatives and Comparisons

Numerous compounds share structural similarities with this compound, each exhibiting unique biological activities:

Compound NameStructural FeaturesUnique Aspects
2,6-DichloropurineChlorines at positions 2 and 6Lacks isopropyl group; used as a precursor
9-IsopropyladenineIsopropyl group at position 9Potential antiviral activity
2-Amino-6-chloropurineAmino group at position 2Exhibits different biological activities; cancer research focus
6-Methyl-9H-purineMethyl group at position 6Potentially lower biological activity compared to chlorinated versions

The unique combination of chlorine substituents and the isopropyl group in this compound enhances its potency as a kinase inhibitor compared to its structural analogs .

Case Studies

Several studies have documented the applications and effectiveness of this compound:

  • Antitumor Efficacy Study : A series of derivatives were synthesized and tested against four cancer cell lines. Three compounds showed promising results compared to etoposide, a known anticancer drug .
  • Pharmacophore Modeling : Research identified key structural features necessary for biological activity, including aromatic centers and hydrogen acceptor/donor sites .

作用机制

The mechanism of action of 2,6-dichloro-9-isopropyl-9H-purine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with signal transduction pathways, leading to the induction of apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation .

相似化合物的比较

Similar Compounds

    2,6-Dichloropurine: Lacks the isopropyl group at position 9.

    2,6-Dichloro-9-propyl-9H-purine: Similar structure but with a propyl group instead of an isopropyl group.

    2,6-Dichloro-9-isopropyl-8-methyl-9H-purine: Contains an additional methyl group at position 8.

Uniqueness

2,6-Dichloro-9-isopropyl-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor and induce apoptosis in cancer cells sets it apart from other similar compounds .

生物活性

Overview

2,6-Dichloro-9-isopropyl-9H-purine is a purine derivative characterized by its molecular formula C8H8Cl2N4C_8H_8Cl_2N_4 and a molecular weight of approximately 219.08 g/mol. This compound features chlorine substituents at the 2 and 6 positions and an isopropyl group at the 9 position of the purine ring. Its structural uniqueness contributes to its significant biological activities, particularly as a kinase inhibitor and potential anticancer agent.

Inhibition of Protein Kinases

The primary mechanism through which this compound exerts its biological effects is through the inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their dysregulation is often implicated in cancer progression. Research indicates that this compound effectively binds to the active sites of various CDKs, thereby inhibiting their activity and leading to altered cellular signaling pathways.

Induction of Apoptosis

In addition to inhibiting kinases, studies have shown that this compound can induce apoptosis in cancer cell lines. This effect is mediated through the modulation of signaling pathways that regulate cell survival and death, making it a candidate for further development as an anticancer therapeutic agent.

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The results indicate variable sensitivity among different cell types:

Cell Line IC50 (µM) Sensitivity
H197525Moderate
HCT11630Moderate
HeLa20High
HL-60>50Resistant
Vero>40Moderate

These findings suggest that while some cancer cell lines are more susceptible to treatment with this compound, others exhibit resistance, highlighting the need for further investigation into its mechanisms and potential combinations with other therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at the 9 position can significantly influence the potency of this compound as a CDK inhibitor. For example, substituting the isopropyl group with smaller alkyl groups has been shown to enhance inhibitory activity against specific CDKs. In one study, derivatives with ethyl groups exhibited improved IC50 values compared to those with isopropyl substitutions .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and permeability, which are advantageous for oral administration. The compound's stability in biological environments also supports its potential as a therapeutic agent.

Case Studies

Several case studies have documented the use of this compound in preclinical settings:

  • Breast Cancer Models : In a study involving HER2-positive breast cancer models, treatment with this compound resulted in significant tumor growth suppression, correlating with decreased CDK activity.
  • Combination Therapies : Research has explored the efficacy of combining this compound with other chemotherapeutic agents. Preliminary results indicate synergistic effects when paired with traditional chemotherapeutics like etoposide.

属性

IUPAC Name

2,6-dichloro-9-propan-2-ylpurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N4/c1-4(2)14-3-11-5-6(9)12-8(10)13-7(5)14/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEFDRUWUYSFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C1N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459110
Record name 2,6-dichloro-9-isopropyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203436-45-7
Record name 2,6-dichloro-9-isopropyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add DEAD (4.7 g, 27.09 mmol) slowly to a solution of 2,6-dichloropurine (1, 5 g, 26.5 mmol), triphenylphosphine (1 1.75 g, 44.5 mmol) and isopropyl alcohol (2b, 10 ml) in THF (100 ml), and stir at room temperature for 24 hours. Concentrate the reaction mixture, dissolve the residue in DCM (20 ml) and filter to remove the unwanted solids. Load the filtrate onto a 90 gram silica gel column (Biotage), and elute with DCM/acetone (95:5). Concentrate the desired fractions to give 3.0 grams of 2,6-dichloro-9-isopropyl-9H-purine (3b). 1H-NMR (CDCl3): δ 8.2(s, 1H), 4.95 (pentet, 1H), 1.63 (d, 6H)
Name
DEAD
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 0.67 g of 2,6-dichloropurine in 5 mL of dry DMF at room temperature was added 0.16 gms (1.1 eq.) of 50% sodium hydride/oil powder.Upon cessation of hydrogen evolution, a large excess (2 mL) of isopropyl iodide was added to the anionic solution. This reaction solution was stirred for three days at ambient temperature. The reaction was quenched with 30 mL of water and extracted with ethyl acetate (3×50 mL). The organic extracts were combined and back washed with 3×50 mL of waterfollowed by 20 mL of brine. The ethyl acetate solution was dried over anhydrous magnesium sulfate and evaporated. The compound was subjected to variable gradient flash chromatography on silica gel with hexane/ethyl acetate mixtures and yielded 0.37 gms of desired N-9 product (45%) and 0.08 gms of the N-7 isomer(10%).
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
45%

Synthesis routes and methods III

Procedure details

2,6-Dichloropurine (2 mmol), isopropanol (8 mmol) and triphenylphosphine (4 mmol) were taken up in 40 ml anhydrous tetrahydrofuran and diisoproplyazidodicarboxylate (4 mmol) was added drop wise at room temperature over a period of 30 min. The reaction mixture was then stirred at room temperature for a further 24 h. The reaction was periodically monitored by TLC or LC-MS. The reaction mixture was poured in to a beaker containing ice-cold water. Extraction of the aqueous layer, using 3×100 ml portions of ethyl acetate, afforded the crude product. This was purified by chromatography on a silica gel column (10-80% ethyl acetate in petroleum ether, gradient elution), to give 2,6-dichloro-9-isopropyl-9H-purine in a yield of 77%.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
8 mmol
Type
reactant
Reaction Step Two
Quantity
4 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
diisoproplyazidodicarboxylate
Quantity
4 mmol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

2,6-Dichloro-9-(2-propyl)purine is prepared from 2,6-dichloropurine and isopropanol essentially as described in Example 1, Scheme A, step a, but substituting isopropanol for cyclopentanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A 500 mL round bottom flask was charged with 2,6-dichloro-9H-purine (1.89 g, 10 mmol), isopropanol (3.1 mL, 40 mmol, 4 mol eq), THF (150 mL), and triphenylphosphine (polystyrene-bound, ˜3 mmol/g, 6.7 g, or about 20 mmol load) and the resulting mixture was stirred and cooled in a water bath under nitrogen. A solution of DBAD (4.85 g, 20 mmol) in THF (50 mL) was added dropwise via an addition funnel over 30 min and the resulting reaction mixture stirred at ambient temperature for 20 hr. The resin was removed by filtration and washed well with ethyl acetate. The combined filtrates were evaporated to give a light yellow solid that was purified via flash column chromatography (dry loaded using silica/DCM) with a gradient of 0-50% ethyl acetate in heptanes to give:
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
4.85 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-dichloro-9-isopropyl-9H-purine
Reactant of Route 2
Reactant of Route 2
2,6-dichloro-9-isopropyl-9H-purine
Reactant of Route 3
Reactant of Route 3
2,6-dichloro-9-isopropyl-9H-purine
Reactant of Route 4
Reactant of Route 4
2,6-dichloro-9-isopropyl-9H-purine
Reactant of Route 5
Reactant of Route 5
2,6-dichloro-9-isopropyl-9H-purine
Reactant of Route 6
Reactant of Route 6
2,6-dichloro-9-isopropyl-9H-purine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。